molecular formula C10H13N3O B2726196 N'-[(1E)-(dimethylamino)methylidene]benzohydrazide CAS No. 308239-34-1

N'-[(1E)-(dimethylamino)methylidene]benzohydrazide

Cat. No.: B2726196
CAS No.: 308239-34-1
M. Wt: 191.234
InChI Key: GSFGIKDRUYNWIW-DHZHZOJOSA-N
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Description

N'-[(1E)-(Dimethylamino)methylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide backbone substituted with a dimethylamino group at the methylidene position. Its E-configuration ensures planar geometry, facilitating conjugation between the hydrazone (–NH–N=CH–) moiety and the aromatic ring.

Properties

IUPAC Name

N-[(E)-dimethylaminomethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)8-11-12-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGIKDRUYNWIW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1E)-(dimethylamino)methylidene]benzohydrazide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N'-[(1E)-(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amide forms.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-[(1E)-(dimethylamino)methylidene]benzohydrazide exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. Studies employing the DPPH radical scavenging method have shown that this compound can effectively neutralize free radicals, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. It has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Industrial Applications

This compound is also being considered for various industrial applications:

  • Polymer Production : The compound serves as an intermediate in the synthesis of polymers and resins, which are vital for manufacturing plastics and coatings.
  • Catalysis : Its unique chemical structure allows it to function as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazideChlorine substitution on the benzene ringEnhanced antimicrobial activity due to chlorine's electron-withdrawing effect
4-(Dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazideHydroxynaphthalene moietyPotentially greater antioxidant activity due to the naphthalene structure
3-(Dimethylamino)-N'-[(E)-(furan-2-yl)methylidene]benzohydrazideFuran substitutionOffers distinct electronic properties that may affect reactivity and biological activity

Mechanism of Action

The mechanism of action of N'-[(1E)-(dimethylamino)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, similar compounds like N,N-diethyl-meta-toluamide (DEET) have been shown to inhibit acetylcholinesterase and block ion channels, leading to neuroexcitation and toxicity in insects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallography

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents Crystal System Hydrogen Bonding Reference
N'-[(1E)-(Dimethylamino)methylidene]benzohydrazide –N(CH₃)₂ Monoclinic (Pbc2) Intramolecular O–H···N, Intermolecular N–H···O
4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide –C(CH₃)₃, –N(CH₃)₂ Monoclinic (Pbc2) Similar to parent compound, with additional hydrophobic interactions
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide –OH, –OCH₃ Monoclinic Extended π-conjugation; multiple C–H···O bonds
4-Chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide –Cl, –OH Orthorhombic Chelation via Cl and O atoms

Key Observations :

  • The dimethylamino group enhances electron density, increasing nucleophilic character compared to chloro or methoxy substituents .
  • Bulky groups like tert-butyl () improve crystallinity but reduce solubility, whereas hydroxy groups () promote hydrogen bonding and stability .

Key Observations :

  • Dimethylamino derivatives exhibit moderate to high yields (70–85%), comparable to methoxy analogues (69–83%) .
  • Sulfur-containing substituents (e.g., ethylsulfanyl) require longer reaction times but offer improved redox activity .

Key Observations :

  • The dimethylamino derivative’s anti-inflammatory activity is attributed to its ability to modulate TNF-α, outperforming non-lipophilic analogues .
  • Chloro and methoxy substituents enhance antiparasitic and antioxidant activities, respectively, via targeted binding or electron donation .

Computational and Theoretical Insights

A PM3 semi-empirical study compared this compound with its amino-substituted analogue (N'-(4-aminobenzylidene)benzohydrazide) :

  • Dimethylamino derivative: Lower energy gap (ΔE = 4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 D).
  • Amino derivative: Higher ΔE (5.1 eV), lower η (1.8 eV), and μ (3.9 D). Implications: The dimethylamino group enhances electrophilicity and stability, making it more reactive in biological systems .

Biological Activity

N'-[(1E)-(dimethylamino)methylidene]benzohydrazide, a member of the hydrazone class of compounds, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antitumor, antibacterial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a benzohydrazide moiety. The structural formula can be represented as follows:

N 1E dimethylamino methylidene benzohydrazide\text{N 1E dimethylamino methylidene benzohydrazide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. The mechanism often involves the activation of apoptotic pathways through reactive oxygen species (ROS) generation and modulation of key proteins such as p53 and Bcl-2 .

Case Study: Cytotoxicity against Cancer Cell Lines

A comparative analysis of related hydrazone derivatives demonstrated significant cytotoxicity against lung (A549) and colon (HTC-116) cancer cell lines with IC50 values ranging from 6.5 to 18.3 µM . While specific data on this compound is limited, its structural analogs suggest a promising antitumor profile.

Antibacterial Activity

Hydrazones are known for their antibacterial properties. This compound has shown activity against various bacterial strains. For instance, studies on similar benzohydrazides reveal effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 1: Antibacterial Efficacy of Benzohydrazides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.5 µg/ml
E. coli25 µg/ml
Pseudomonas aeruginosa20 µg/ml

The above table summarizes findings from various studies indicating that similar compounds exhibit significant antibacterial activity .

Antioxidant Activity

Hydrazones, including this compound, have been evaluated for their antioxidant properties . These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often influenced by their structural features. Modifications in substituents on the benzene ring can significantly alter their potency. For example, the introduction of electron-donating or withdrawing groups can enhance or diminish their biological efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupsIncrease in cytotoxicity
Electron-withdrawing groupsDecrease in antibacterial efficacy

Q & A

Basic: What are the standard synthetic routes for N'-[(1E)-(dimethylamino)methylidene]benzohydrazide?

The compound is typically synthesized via a Schiff base condensation reaction between 4-(dimethylamino)benzohydrazide and a carbonyl-containing reagent (e.g., dimethylformamide dimethyl acetal). The reaction is conducted under reflux in ethanol or methanol, often with catalytic acetic acid to accelerate imine formation. Key steps include:

  • Reagent purity control : Ensure anhydrous conditions to prevent hydrolysis of the hydrazide intermediate .
  • Reaction monitoring : Use TLC or HPLC to track the disappearance of starting materials.
  • Purification : Recrystallization from ethanol or column chromatography yields high-purity product .

Table 1 : Representative Reaction Conditions

ReagentsSolventTemperatureTimeYield
4-(Dimethylamino)benzohydrazide + DMF-DMAEthanol80°C6–8 hrs70–85%

Basic: How is the E-configuration of the methylidene group confirmed experimentally?

The E-configuration is validated via:

  • X-ray crystallography : Bond lengths (C=N: ~1.28–1.30 Å) and torsion angles confirm the planar geometry .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-vinylic protons) and NOE correlations distinguish E/Z isomers .
  • IR spectroscopy : Stretching frequencies for C=N bonds (~1600–1620 cm⁻¹) align with conjugated imine systems .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize antibacterial activity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain crystal packing .

Example : A study on Cd(II) complexes of similar hydrazides used DFT to correlate ligand distortion with antimicrobial activity .

Advanced: What experimental strategies resolve contradictions in metabolic stability data?

Conflicting results in microsomal metabolism (e.g., oxidative vs. hydrolytic pathways) require:

  • Isotopic labeling : Track 15N^{15}N-labeled hydrazides to distinguish enzymatic oxidation (e.g., N-oxide formation) from hydrolysis .
  • pH-controlled assays : Test stability under acidic (simulating stomach) vs. neutral (bloodstream) conditions .
  • Enzyme inhibition studies : Use CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

Advanced: How do substituents on the benzohydrazide core influence antibacterial activity?

  • Electron-withdrawing groups (e.g., Br, NO₂): Enhance activity against S. aureus by increasing membrane permeability .
  • Hydrogen-bond donors (e.g., –OH, –NH₂): Improve binding to bacterial DNA gyrase via H-bond interactions .
  • Steric effects : Bulky substituents (e.g., biphenyl) may reduce activity due to hindered target access .

Table 2 : Structure-Activity Trends (MIC values in µg/mL)

SubstituentE. coliS. aureus
–Br (4-position)3216
–OCH₃ (3-position)6432
–N(CH₃)₂ (4-position)12864

Advanced: What crystallographic challenges arise in resolving hydrazide structures, and how are they addressed?

  • Disorder in flexible groups : The dimethylamino moiety often exhibits rotational disorder. Mitigate this by collecting data at low temperatures (100 K) to reduce thermal motion .
  • Z′ > 1 structures : Use SHELXL refinement with restraints for equivalent bond lengths/angles in asymmetric units with multiple independent molecules .
  • Weak hydrogen bonds : Enhance data resolution (< 0.8 Å) to detect C–H···O/F interactions critical for supramolecular assembly .

Basic: What spectroscopic techniques are essential for characterizing metal complexes of this ligand?

  • UV-Vis : d-d transitions (e.g., Cu(II) at 600–700 nm) confirm octahedral/tetrahedral geometries .
  • ESI-MS : Confirm stoichiometry (e.g., [M + H]⁺ peaks for 1:1 or 1:2 metal-ligand ratios) .
  • Magnetic susceptibility : Determine metal oxidation states (e.g., Mn(II) vs. Mn(III)) .

Advanced: How can reaction conditions be optimized to suppress byproducts in hydrazide synthesis?

  • Temperature modulation : Lower reaction temperatures (50–60°C) reduce aldol condensation byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve imine yield vs. protic solvents .
  • Catalyst screening : Use Amberlyst-15 resin to accelerate condensation while minimizing hydrolysis .

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